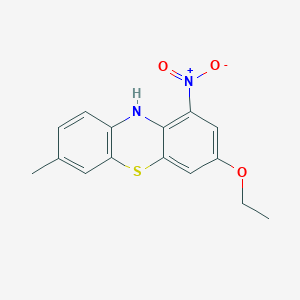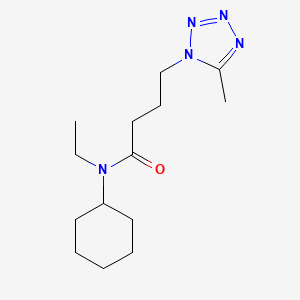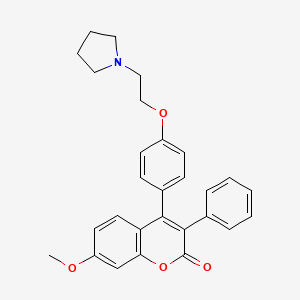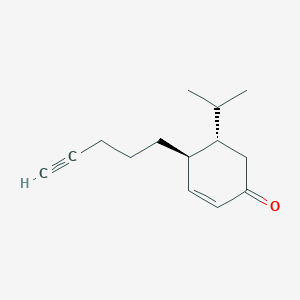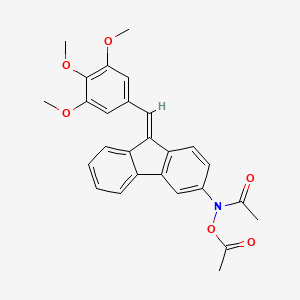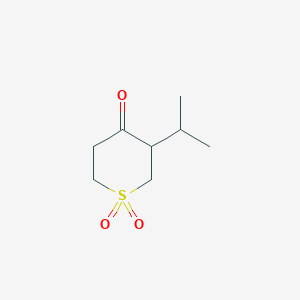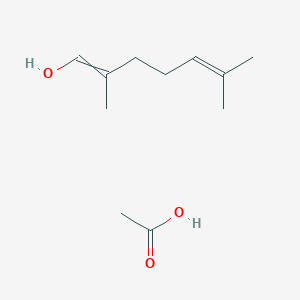![molecular formula C13H20N2O2S B14434523 N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea CAS No. 74787-72-7](/img/structure/B14434523.png)
N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-hydroxypropylamine with 1-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl derivatives, while reduction may produce corresponding amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups may enhance its binding affinity and specificity for these targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxypropyl)-N’-phenylthiourea: Lacks the methoxy group, which may affect its chemical properties and applications.
N-(3-Hydroxypropyl)-N’-[1-(4-chlorophenyl)ethyl]thiourea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.
N-(3-Hydroxypropyl)-N’-[1-(4-methylphenyl)ethyl]thiourea: Features a methyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both hydroxypropyl and methoxyphenyl groups. These functional groups can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
74787-72-7 |
|---|---|
Formule moléculaire |
C13H20N2O2S |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-10(15-13(18)14-8-3-9-16)11-4-6-12(17-2)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3,(H2,14,15,18) |
Clé InChI |
NWGFVELIEMEPBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


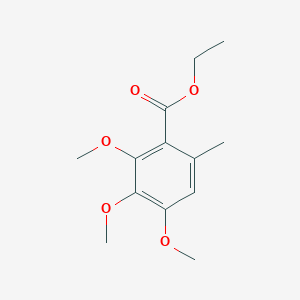
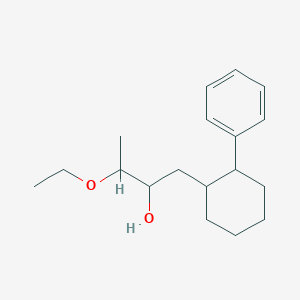
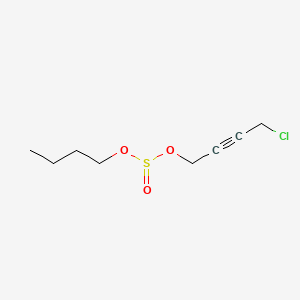


![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
